Butyrophenone, 4'-fluoro-4-(7-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride
Description
This compound is a butyrophenone derivative characterized by a 4-fluorophenyl ketone backbone substituted with a 7-methoxyspiro(benzofuran-3(2H),4'-piperidin) group. The hydrochloride salt improves solubility for pharmacological applications.
Properties
CAS No. |
73962-18-2 |
|---|---|
Molecular Formula |
C23H27ClFNO3 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(7-methoxyspiro[2H-1-benzofuran-3,4'-piperidin-1-ium]-1'-yl)butan-1-one;chloride |
InChI |
InChI=1S/C23H26FNO3.ClH/c1-27-21-6-2-4-19-22(21)28-16-23(19)11-14-25(15-12-23)13-3-5-20(26)17-7-9-18(24)10-8-17;/h2,4,6-10H,3,5,11-16H2,1H3;1H |
InChI Key |
IZXMDURZDSANLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC23CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
*Assumed formula based on and .
Key Observations:
Spiro Systems: The target compound’s benzofuran-piperidine spiro system contrasts with Moperone’s non-spiro piperidino group and CID 15888’s morpholino-propionylpiperidino structure.
Substituent Effects :
- The 7-methoxy group on the benzofuran ring (target compound) vs. 2-methoxy ( analog) alters steric hindrance and electronic distribution, impacting receptor binding .
- Moperone’s p-tolyl and hydroxyl groups enhance interactions with hydrophobic and polar regions of D₂ receptors, respectively .
Pharmacokinetics: Methoxy and spiro groups in the target compound likely increase lipophilicity compared to CID 15888’s morpholino-propionyl group, suggesting better blood-brain barrier penetration .
Pharmacological and Toxicological Comparisons
Key Findings:
- Toxicity: The LD₅₀ of 562 mg/kg (intraperitoneal, mice) for a related butyrophenone () suggests moderate toxicity, though variations in substituents may alter this profile .
- Receptor Specificity : Moperone’s high D₂ affinity contrasts with Abaperidone’s serotonin receptor activity, highlighting how structural modifications redirect pharmacological targets .
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